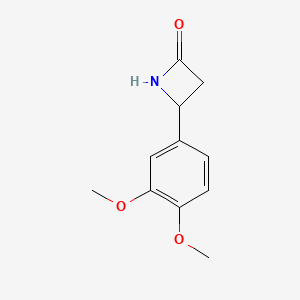

4-(3,4-Dimethoxyphenyl)azetidin-2-one

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C11H13NO3 |

|---|---|

Molecular Weight |

207.23 g/mol |

IUPAC Name |

4-(3,4-dimethoxyphenyl)azetidin-2-one |

InChI |

InChI=1S/C11H13NO3/c1-14-9-4-3-7(5-10(9)15-2)8-6-11(13)12-8/h3-5,8H,6H2,1-2H3,(H,12,13) |

InChI Key |

SJYUEYCMIONTJS-UHFFFAOYSA-N |

Canonical SMILES |

COC1=C(C=C(C=C1)C2CC(=O)N2)OC |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Transformations of 4 3,4 Dimethoxyphenyl Azetidin 2 One

Foundational Azetidin-2-one (B1220530) Synthesis Strategies Relevant to the Compound

The construction of the azetidin-2-one ring is a well-established area of organic synthesis, with several key methodologies proving to be robust and versatile. These foundational strategies are directly applicable to the synthesis of 4-(3,4-Dimethoxyphenyl)azetidin-2-one.

Staudinger Ketene-Imine Cycloaddition Variants for Azetidin-2-one Formation

First discovered by Hermann Staudinger in 1907, the [2+2] cycloaddition of a ketene (B1206846) with an imine remains one of the most general and widely utilized methods for the synthesis of β-lactams. mdpi.comwikipedia.org The reaction involves the formation of a zwitterionic intermediate, which then undergoes a conrotatory ring closure to yield the four-membered ring. organic-chemistry.org

The stereochemical outcome of the Staudinger synthesis is a critical aspect, often influenced by the electronic properties of the substituents on both the ketene and the imine. organic-chemistry.org Electron-donating groups on the ketene and electron-withdrawing groups on the imine tend to favor the formation of cis-β-lactams through a faster direct ring closure. Conversely, electron-withdrawing groups on the ketene and electron-donating groups on the imine can slow down the ring closure, allowing for isomerization of the zwitterionic intermediate and leading to the formation of trans-β-lactams. organic-chemistry.org

Ketenes are often generated in situ from acyl chlorides using a tertiary amine base, such as triethylamine (B128534). mdpi.com This approach is frequently used to synthesize a variety of β-lactams, including those with heterocyclic moieties. mdpi.com For instance, the reaction of chloroacetyl chloride with heterocyclic imines in the presence of triethylamine can produce azetidinones in good yields. mdpi.com The choice of solvent and reaction temperature can also significantly impact the stereoselectivity of the cycloaddition. mdpi.com

Cyclization Reactions of β-Amino Acids or Derivatives

An alternative and powerful strategy for the formation of the azetidin-2-one ring involves the intramolecular cyclization of β-amino acids or their derivatives. β-Amino acids are key components of various natural products with significant biological activities. nih.gov The synthesis of these precursors is, therefore, a crucial first step in this approach.

Various methods have been developed for the synthesis of β-amino acids, including the use of sulfamate-tethered aza-Michael cyclization reactions. nih.gov Once the β-amino acid is obtained, cyclization to the corresponding β-lactam can be achieved using a variety of dehydrating agents or by activating the carboxylic acid group. This method provides a retrosynthetic disconnection at the N1-C2 or C3-C4 bond of the azetidin-2-one ring.

Alternative Established Synthetic Routes to the Azetidin-2-one Core

Beyond the Staudinger cycloaddition and β-amino acid cyclization, other established methods for constructing the azetidin-2-one core exist. These include:

Kinugasa Reaction: This reaction involves the [2+2] cycloaddition of a nitrone with a terminal alkyne, catalyzed by a copper(I) salt, to form a 4-substituted azetidin-2-one. This method has been successfully applied to the synthesis of 4-phosphonylated azetidin-2-ones. nih.gov

Ring Contraction and Expansion Reactions: Although less common, the synthesis of azetidines and their derivatives can sometimes be achieved through ring contraction of larger heterocycles or ring expansion of smaller ones, such as aziridines. researchgate.net

Photochemical Cycloadditions: The aza-Paterno-Büchi reaction, a [2+2] photocycloaddition of an imine with an alkene, can also be used to form azetidines. rsc.org

Targeted Synthesis of this compound and its Direct Precursors

The synthesis of this compound leverages the foundational strategies outlined above, with a particular focus on reactions that utilize readily available precursors derived from 3,4-dimethoxybenzaldehyde (B141060).

Specific Reaction Pathways Utilizing 3,4-Dimethoxybenzaldehyde or Derivatives

The most direct route to this compound involves the Staudinger cycloaddition. The key precursor for this reaction is the imine (Schiff base) formed from the condensation of 3,4-dimethoxybenzaldehyde with a suitable amine.

Table 1: Synthesis of Imines from 3,4-Dimethoxybenzaldehyde

| Amine | Reaction Conditions | Product | Yield (%) | Reference |

| Various primary amines | Ethanol, reflux | N-substituted-1-(3,4-dimethoxyphenyl)methanimine | Generally high | nih.gov |

| p-Phenetidine | Ethanol, reflux | N-(4-ethoxyphenyl)-1-(3,4-dimethoxyphenyl)methanimine | Excellent | researchgate.net |

Once the imine is synthesized, it can be reacted with a ketene, typically generated in situ from an acyl chloride and a base, to form the desired this compound.

A common variant of this reaction involves the use of chloroacetyl chloride in the presence of triethylamine. nih.govnih.govresearchgate.net This reaction proceeds via a [2+2] cyclocondensation to yield a 3-chloro-4-(3,4-dimethoxyphenyl)azetidin-2-one derivative. The stereochemistry of the product (cis or trans) can often be controlled by the reaction conditions.

Table 2: Staudinger Cycloaddition for the Synthesis of this compound Derivatives

| Imine Precursor | Ketene Precursor | Base | Solvent | Product | Yield (%) | Reference |

| N-aryl-1-(3,4-dimethoxyphenyl)methanimine | Chloroacetyl chloride | Triethylamine | Dioxane | 3-Chloro-1-aryl-4-(3,4-dimethoxyphenyl)azetidin-2-one | Good | nih.gov |

| Schiff's bases from substituted aldehydes | Chloroacetyl chloride | Triethylamine | - | Substituted 3-chloro-azetidin-2-ones | - | researchgate.net |

3,4-Dimethoxybenzaldehyde itself is a valuable intermediate that can be synthesized from various starting materials, including 3,4-dimethoxybenzyl chloride. google.com It is also a product of the lignin (B12514952) peroxidase-catalyzed degradation of 1-(3',4'-dimethoxyphenyl)propene. nih.gov Furthermore, 3,4-dimethoxyphenylacetonitrile, another potential precursor, can be synthesized from 3-(3,4-dimethoxyphenyl)-2',3'-epoxy-potassium propionate. google.com

Optimization of Reaction Conditions and Yields

The efficiency of the synthesis of this compound and its derivatives is highly dependent on the optimization of reaction conditions. Key parameters that are often varied to improve yields and stereoselectivity include the choice of solvent, reaction temperature, and the stoichiometry of the reactants. researchgate.net

For the Staudinger cycloaddition, solvents such as dioxane, toluene, and dichloromethane (B109758) are commonly employed. mdpi.com The reaction temperature can range from 0 °C to reflux, with lower temperatures sometimes favoring the formation of a specific stereoisomer. mdpi.com The choice of base is also crucial, with triethylamine being a common and effective choice for the in situ generation of ketenes from acyl chlorides. mdpi.com

In multi-component reactions, the equivalents of the starting materials can have a significant impact on the yield. researchgate.net Careful optimization of these parameters is essential for developing an efficient and scalable synthesis of the target compound.

Stereochemical Control and Diastereoselectivity in Synthesis

The biological activity of β-lactam compounds is profoundly influenced by their stereochemistry. Consequently, achieving high levels of stereochemical control during the synthesis of this compound is of paramount importance. The Staudinger [2+2] cycloaddition of a ketene and an imine is a primary method for constructing the azetidin-2-one ring, and the diastereoselectivity of this reaction is a subject of intensive study. researchgate.netrsc.org

Several strategies have been developed to influence the stereochemical outcome:

Chiral Auxiliaries: One of the most successful approaches involves the use of chiral auxiliaries. nih.gov These are enantiomerically pure compounds that are temporarily incorporated into one of the reactants (either the ketene precursor or the imine) to direct the stereochemical course of the cycloaddition. After the reaction, the auxiliary can be removed, yielding an enantiomerically enriched β-lactam. For instance, enantiopure oxazolidinones derived from amino acids have proven to be effective chiral auxiliaries in the synthesis of 3-amino-β-lactams. nih.gov Similarly, chiral imines, prepared from chiral amines or aldehydes, can be used to induce diastereoselectivity. nih.govnih.gov The reaction of a ketene with a chiral imine derived from (R)-1-phenylethylamine, for example, has been shown to proceed with high stereoselectivity. nih.gov

Chiral Catalysts: The development of catalytic asymmetric methods represents a more elegant and atom-economical approach. rsc.orgprimescholars.com Chiral catalysts, such as planar-chiral derivatives of 4-(pyrrolidino)pyridine (PPY) or cinchona alkaloids like benzoylquinine, have been employed to catalyze the Staudinger reaction enantioselectively. nih.govnih.govorganic-chemistry.org These catalysts can effectively control the facial selectivity of the ketene or imine, leading to the preferential formation of one enantiomer of the β-lactam product. nih.gov

Substrate-Controlled Diastereoselectivity: The inherent chirality within the reactants can also direct the stereochemistry of the cycloaddition. For example, using imines derived from chiral sugars like D-(+)-glucose has led to the formation of cis-β-lactams with very high diastereoselectivity. nih.gov In such cases, the absolute configuration of the sugar moiety dictates the stereochemistry at the newly formed stereocenters of the azetidinone ring. nih.gov

The table below summarizes various approaches to achieve stereocontrol in β-lactam synthesis, which are applicable to the synthesis of stereochemically defined this compound.

| Method | Approach | Key Feature | Typical Outcome |

| Chiral Auxiliary | Use of enantiopure compounds like oxazolidinones or chiral amines. nih.gov | The auxiliary is temporarily attached to a reactant to guide the reaction. | High diastereoselectivity (e.g., dr of 95:5 to 97:3). nih.gov |

| Chiral Catalyst | Employment of catalysts such as modified PPY or cinchona alkaloids. nih.govnih.gov | A small amount of a chiral molecule controls the stereochemistry of the entire reaction. | Good to high enantiomeric excess (e.g., 81-98% ee). nih.gov |

| Substrate Control | Reactants with pre-existing stereocenters, like sugar-derived imines. nih.gov | The inherent chirality of the starting material directs the formation of new stereocenters. | High diastereoselectivity, often leading to a single diastereomer. nih.gov |

Green Chemistry Principles in Azetidin-2-one Synthesis

The pharmaceutical industry is increasingly adopting green chemistry principles to minimize environmental impact. ejcmpr.com The synthesis of this compound and related compounds is being re-evaluated to incorporate more sustainable practices. researchgate.net

Conventional organic syntheses often rely on large volumes of volatile and often hazardous organic solvents. A key goal of green chemistry is to reduce or eliminate their use. mdpi.com Solvent-free reaction conditions, or "neat" reactions, offer a significant advantage in this regard.

Microwave-assisted synthesis has emerged as a powerful tool in green chemistry. derpharmachemica.comrdd.edu.iqmdpi.comresearchgate.net Microwave irradiation can dramatically reduce reaction times, often from hours to minutes, and can lead to higher yields and cleaner reaction profiles compared to conventional heating methods. mdpi.comresearchgate.net The synthesis of various azetidin-2-one derivatives has been successfully achieved using microwave technology, often with excellent yields (60-80%) and without the formation of undesirable side products. derpharmachemica.comrdd.edu.iqasianpubs.org This technique is considered a greener methodology as it often requires less energy and can be performed under solvent-free conditions. rdd.edu.iq

Catalysis is a cornerstone of green chemistry, offering pathways to more efficient and selective chemical transformations. mdpi.com In the context of azetidin-2-one synthesis, catalysts can improve yields, reduce reaction times, and enhance stereoselectivity. mdpi.com Both metal-based and organocatalytic systems have been developed. For instance, Rhodium-catalyzed carbene insertion into a C-H bond provides a catalytic route to the β-lactam ring. nih.gov Furthermore, chiral organocatalysts, such as certain cinchona alkaloids, have been shown to effectively catalyze the asymmetric synthesis of β-lactams. nih.gov The use of catalysts, especially in small quantities, is preferable to stoichiometric reagents, which generate large amounts of waste.

Atom economy is a fundamental concept in green chemistry that measures the efficiency of a chemical reaction in terms of how many atoms from the reactants are incorporated into the final desired product. rsc.orgprimescholars.com Reactions with high atom economy, such as addition reactions, are inherently more sustainable as they generate minimal waste. primescholars.com

| Green Chemistry Principle | Application in Azetidin-2-one Synthesis | Benefits |

| Alternative Reaction Conditions | Microwave-assisted and solvent-free synthesis. derpharmachemica.comrdd.edu.iq | Reduced reaction times, higher yields, less solvent waste. mdpi.comresearchgate.net |

| Catalysis | Use of metal catalysts (e.g., Rhodium) or organocatalysts (e.g., cinchona alkaloids). nih.gov | Increased efficiency, high selectivity, reduced waste from stoichiometric reagents. |

| Atom Economy | Utilizing addition reactions like the Staudinger cycloaddition. rsc.orgprimescholars.com | Maximizes the incorporation of reactant atoms into the final product, minimizing byproducts. |

Derivatization Strategies and Modifications of the this compound Scaffold

The this compound scaffold serves as a versatile template for the synthesis of a wide range of derivatives with potentially diverse biological activities. nih.govnih.gov Chemical modification, or derivatization, allows for the fine-tuning of the molecule's properties. libretexts.orgnih.gov

The nitrogen atom of the azetidin-2-one ring is a common site for chemical modification. The hydrogen atom on the nitrogen can be readily substituted with a variety of functional groups, leading to a diverse library of N-substituted derivatives. nih.govnih.govnih.gov

Common derivatization strategies at the nitrogen atom include:

N-Alkylation and N-Arylation: The nitrogen can be alkylated or arylated using appropriate electrophiles. This allows for the introduction of various alkyl or aryl groups, which can significantly impact the molecule's lipophilicity and steric profile.

N-Acylation: Reaction with acylating agents, such as acid chlorides or anhydrides, introduces an acyl group onto the nitrogen atom. This can be used to append other bioactive moieties or to modify the electronic properties of the β-lactam ring.

Solid-Phase Synthesis: Solid-phase synthesis techniques have been employed to create libraries of β-lactam derivatives. acs.org In this approach, the azetidin-2-one core is attached to a solid support, allowing for the efficient addition and modification of substituents, including at the nitrogen atom, followed by cleavage from the support to yield the final products. acs.org

These derivatization strategies are crucial for structure-activity relationship (SAR) studies, where the systematic modification of a lead compound helps to identify the key structural features responsible for its biological activity.

Functionalization of the Azetidin-2-one C3-Position

The C3 position of the azetidin-2-one ring is a primary site for chemical modification to generate structural diversity. A variety of substituents have been introduced at this position on 4-aryl-azetidin-2-one cores, leading to compounds with a wide range of biological activities. These modifications are often aimed at exploring structure-activity relationships (SAR) for various therapeutic targets.

One common approach involves the introduction of halogen atoms. For instance, a series of 1,4-diarylazetidin-2-ones featuring chloro, dichloro, or bromo substituents at the C3 position have been synthesized. mdpi.com These halogenated derivatives are often prepared via the Staudinger reaction, using a substituted acetyl chloride (e.g., chloroacetyl chloride or dichloroacetyl chloride) as the ketene precursor. mdpi.comresearchgate.net The presence of a halogen at C3 can significantly influence the compound's biological profile. mdpi.com

Aryl groups are another important class of substituents introduced at the C3 position. The synthesis of 1,3,4-triaryl-azetidin-2-ones has been extensively reported, particularly in the development of combretastatin (B1194345) A-4 (CA-4) analogues, where the β-lactam ring serves as a rigid scaffold to mimic the cis-stilbene (B147466) configuration of CA-4. nih.govnih.govacs.org In these syntheses, the C3-aryl group is typically introduced using an arylacetic acid derivative as the ketene source in the Staudinger cycloaddition. nih.govacs.org

Furthermore, oxygen-containing functionalities, such as methoxy (B1213986) and hydroxy groups, have been incorporated at the C3 position. 3-Methoxy-β-lactams have demonstrated notable effects on cell survival pathways in cancer research. mdpi.comresearchgate.net The synthesis of 3-hydroxy-1,4-diaryl-2-azetidinones has also been explored, yielding compounds that can induce apoptosis in cancer cells. mdpi.com

Other functional groups, such as phosphonates, have also been successfully introduced. For example, N-substituted cis- and trans-3-aryl-4-(diethoxyphosphoryl)azetidin-2-ones were synthesized via the Kinugasa reaction, showcasing the versatility of synthetic methods to functionalize the C3 position. nih.gov

The table below summarizes various functional groups introduced at the C3 position of 4-aryl-azetidin-2-one scaffolds.

| C3-Substituent | Synthetic Method | Precursor Example | Reference |

| Chloro (-Cl) | Staudinger Reaction | Chloroacetyl chloride | mdpi.comresearchgate.net |

| Dichloro (-Cl₂) | Staudinger Reaction | Dichloroacetyl chloride | mdpi.com |

| Aryl (e.g., -Ph) | Staudinger Reaction | Phenylacetic acid | nih.govacs.org |

| Methoxy (-OCH₃) | Staudinger Reaction | Methoxyacetic acid | researchgate.net |

| Acetoxy (-OAc) | Staudinger Reaction | Acetoxyketene | rsc.org |

| Diethoxyphosphoryl | Kinugasa Reaction | N-benzyl-(diethyoxyphosphoryl)nitrone | nih.gov |

Introduction of Diverse Groups at the 4-Position of the Azetidin-2-one Ring (e.g., the 3,4-dimethoxyphenyl group)

The substituent at the C4 position of the azetidin-2-one ring plays a critical role in defining the molecule's identity and biological interactions. The introduction of the 3,4-dimethoxyphenyl group, and other aryl moieties, is most commonly achieved through the Staudinger [2+2] cycloaddition reaction between a ketene and an imine (Schiff base). researchgate.netresearchgate.net

In this synthetic strategy, the C4-substituent originates from the imine component. To synthesize this compound, the required imine is prepared by the condensation of an appropriate amine with 3,4-dimethoxybenzaldehyde. This aldehyde serves as the precursor for the desired C4-aryl group. The subsequent reaction of this imine with a ketene (generated in situ from an acid chloride and a base like triethylamine) yields the target β-lactam ring. researchgate.net

This method is highly versatile, allowing for the introduction of a wide array of aryl and heteroaryl groups at the C4 position by simply varying the aldehyde used to form the imine. Research into combretastatin analogues has led to the synthesis of numerous 4-aryl-azetidin-2-ones, including those with 4-(4-methoxyaryl) and 4-(3-hydroxy-4-methoxyphenyl) substituents, demonstrating the robustness of this synthetic approach. nih.govacs.orgscispace.com The general reaction scheme is depicted below.

Reaction Scheme: Staudinger Cycloaddition for C4-Aryl Group Introduction

Step 1: Imine Formation R¹-NH₂ + (3,4-di-MeO)C₆H₃-CHO → R¹-N=CH-C₆H₃(3,4-di-MeO) + H₂O

Step 2: [2+2] Cycloaddition R¹-N=CH-C₆H₃(3,4-di-MeO) + R²R³C=C=O → this compound derivative

This methodology has been successfully applied to generate extensive libraries of compounds for biological screening, highlighting its importance in medicinal chemistry. mdpi.comnih.gov

Regio- and Stereoselective Approaches for Scaffold Diversification

Control over regioselectivity and stereoselectivity is paramount in the synthesis of complex azetidin-2-one derivatives, as the spatial arrangement of substituents is critical for biological activity. researchgate.net The Staudinger reaction, a cornerstone of β-lactam synthesis, is a key focus for stereochemical control. researchgate.netresearchgate.net

The cycloaddition of a ketene to an imine can theoretically produce cis and trans diastereomers with respect to the substituents at the C3 and C4 positions. The stereochemical outcome is influenced by several factors, including the structure of the reactants, the method of ketene generation, solvent polarity, and reaction temperature. researchgate.net For many biologically active azetidinones, such as the combretastatin analogues, a specific (cis or trans) stereochemistry is required for potent activity. nih.gov

For (E)-imines, the reaction often proceeds through a zwitterionic intermediate. The subsequent conrotatory ring closure determines the final stereochemistry. researchgate.net It has been reported that for imines derived from benzaldehyde, which can stabilize a positive charge, the intermediate may isomerize before cyclization, leading to the thermodynamically more stable trans β-lactam. researchgate.net Conversely, highly diastereoselective syntheses yielding predominantly cis-isomers have also been achieved, for example, in the reaction between acetoxyketene and epoxyimines. rsc.org

The Kinugasa reaction offers another stereoselective route to azetidin-2-ones. The reaction of a nitrone with a terminal alkyne catalyzed by a copper(I) salt can produce both cis and trans diastereomers, with the ratio depending on the specific reactants and conditions. The stereochemistry of the resulting N-substituted 3-aryl-4-phosphonylated azetidin-2-ones was determined based on vicinal H3–H4 coupling constants in their NMR spectra. nih.gov

Chiral auxiliaries have also been employed to achieve asymmetric synthesis. For example, using a chiral Schiff base derived from D-glucosamine in a Staudinger reaction allowed for an efficient asymmetric approach to 1,3,4-trisubstituted azetidin-2-ones. rsc.org These methods provide access to enantiomerically pure or enriched compounds, which is crucial for pharmacological studies.

Synthesis of Hybrid Molecules Incorporating the this compound Motif

The this compound core is an attractive scaffold for the design of hybrid molecules, where it is combined with other pharmacologically relevant moieties to create novel compounds with potentially enhanced or synergistic activities.

A prominent example is the development of azetidinone-based analogues of combretastatin A-4 (CA-4). nih.govnih.govacs.org In these hybrids, the β-lactam ring acts as a constrained bioisostere of the cis-double bond in CA-4, linking the 3,4-dimethoxyphenyl "B-ring" at the C4 position to another substituted aryl "A-ring" at the N1 position. mdpi.com This design prevents the in vivo isomerization to the inactive trans-stilbene, a known issue with CA-4. nih.gov Many such compounds, including 3-chloro-4-(3-hydroxy-4-methoxy-phenyl)-1-(3,4,5-trimethoxyphenyl)azetidin-2-one, have shown potent antiproliferative activity by inhibiting tubulin polymerization. researchgate.net

The azetidin-2-one ring has also been hybridized with other heterocyclic systems known for their biological activities. Researchers have synthesized hybrids incorporating coumarin (B35378) and azetidin-2-one moieties. researchgate.net In one such synthesis, a Schiff base derived from 4-amino-phenyl-amino-coumarin was reacted with chloroacetyl chloride to yield the corresponding 3-chloro-azetidin-2-one derivative. researchgate.net

Another class of hybrid molecules involves linking the azetidin-2-one scaffold to an anthraquinone (B42736) core. A series of 2-azetidinone-anthraquinone hybrids were synthesized via the Staudinger ketene-imine cycloaddition and evaluated for their cytotoxicity against human cancer cell lines. researchgate.net These examples demonstrate the utility of the azetidin-2-one motif as a central building block for constructing complex hybrid molecules with therapeutic potential.

The table below lists examples of hybrid molecules incorporating the azetidin-2-one scaffold.

| Hybrid Type | Fused Moiety | Synthetic Strategy | Target Application | Reference |

| Combretastatin A-4 Analogue | Substituted Aryl Rings | Staudinger Reaction | Anticancer (Tubulin Inhibition) | nih.govnih.govacs.orgresearchgate.net |

| Coumarin Hybrid | Coumarin | Staudinger Reaction | Antimicrobial | researchgate.net |

| Anthraquinone Hybrid | Anthraquinone | Staudinger Reaction | Anticancer | researchgate.net |

| Dithiazole Spiro-Hybrid | 1,2,3-Dithiazole | Staudinger Reaction | Synthetic Intermediate | rsc.org |

Advanced Structural Elucidation and Computational Insights

Spectroscopic Techniques for Comprehensive Structural Assignment

A combination of spectroscopic methods provides a full profile of the molecule, from atomic connectivity to its vibrational and conformational states.

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemistry

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous determination of the chemical structure and stereochemistry of azetidin-2-one (B1220530) derivatives. Analysis of both ¹H and ¹³C NMR spectra allows for the precise mapping of the molecular framework.

In the ¹H NMR spectrum, the protons on the β-lactam ring (at positions C3 and C4) present characteristic signals. The protons at C3 typically appear as a doublet of doublets due to coupling with the proton at C4 and the NH proton. The proton at C4, adjacent to the dimethoxyphenyl ring, also shows a distinct multiplet. The coupling constant (J) between the H3 and H4 protons is particularly diagnostic of the ring's stereochemistry. Generally, a larger coupling constant (J ≈ 5-6 Hz) is indicative of a cis relationship, while a smaller value (J ≈ 0-2 Hz) suggests a trans configuration. nih.gov

The ¹³C NMR spectrum complements the proton data, with the carbonyl carbon (C2) of the β-lactam ring showing a characteristic downfield signal typically in the range of 160-175 ppm. nih.gov The carbons of the dimethoxyphenyl group and the methoxy (B1213986) groups also provide signature resonances confirming the substitution pattern.

While specific experimental data for 4-(3,4-Dimethoxyphenyl)azetidin-2-one is not widely published, the expected chemical shifts can be reliably predicted based on data from closely related analogues. amazonaws.comnih.gov

Expected ¹H and ¹³C NMR Data for this compound

| ¹H NMR (Proton) | ¹³C NMR (Carbon) | |||

|---|---|---|---|---|

| Position | Expected δ (ppm) | Multiplicity / Coupling (Hz) | Position | Expected δ (ppm) |

| NH | ~6.0-7.5 | br s | C2 (C=O) | ~165-175 |

| H3 | ~2.8-3.2 | dd | C3 | ~40-45 |

| H4 | ~4.5-5.0 | dd | C4 | ~55-65 |

| Ar-H | ~6.8-7.2 | m | Ar-C | ~110-150 |

| OCH₃ | ~3.8-3.9 | s | OCH₃ | ~55-56 |

Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis

Infrared (IR) and Raman spectroscopy are powerful techniques for identifying the functional groups and analyzing the vibrational modes of a molecule. For this compound, the most prominent feature in the IR spectrum is the carbonyl (C=O) stretching vibration of the β-lactam ring. This band is typically observed at a high frequency (1730-1770 cm⁻¹) due to the ring strain of the four-membered lactam, a characteristic feature that distinguishes it from acyclic amides. nih.govnih.gov

Other significant absorptions include the N-H stretching of the lactam, which appears as a broad band around 3200-3400 cm⁻¹. The C-H stretching vibrations of the aromatic ring and the aliphatic protons of the azetidinone core are found around 3000-3100 cm⁻¹ and 2850-3000 cm⁻¹, respectively. The C-O stretching of the methoxy groups and the C=C stretching of the aromatic ring also give rise to characteristic bands in the fingerprint region (below 1600 cm⁻¹). amazonaws.com

Raman spectroscopy provides complementary information, particularly for the symmetric vibrations of the aromatic ring, which are often strong in the Raman spectrum but weak in the IR.

Expected Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Expected Frequency (cm⁻¹) | Intensity |

|---|---|---|---|

| N-H (lactam) | Stretching | 3200 - 3400 | Medium-Broad |

| C-H (aromatic) | Stretching | 3000 - 3100 | Medium |

| C-H (aliphatic) | Stretching | 2850 - 3000 | Medium |

| C=O (β-lactam) | Stretching | 1730 - 1770 | Strong, Sharp |

| C=C (aromatic) | Stretching | 1580 - 1610 | Medium |

| C-O (methoxy) | Stretching | 1200 - 1270 | Strong |

Mass Spectrometry (MS) for Molecular Formula and Fragmentation Analysis

Mass spectrometry (MS) is a critical technique for determining the molecular weight and elemental composition of a compound, as well as for gaining structural insights through the analysis of its fragmentation patterns. High-resolution mass spectrometry (HRMS) can provide the exact mass of the molecular ion, allowing for the unambiguous determination of the molecular formula (C₁₁H₁₃NO₃).

Under electron impact (EI) or electrospray ionization (ESI), this compound is expected to undergo characteristic fragmentation. The most common fragmentation pathway for 2-azetidinones involves the cleavage of the four-membered ring. mdpi.com This can lead to the formation of an imine and a ketene (B1206846) radical cation or, alternatively, an olefin and an isocyanate radical cation. The fragmentation of the dimethoxyphenyl substituent, such as the loss of methyl (•CH₃) or methoxy (•OCH₃) radicals, would also be expected.

Expected Mass Spectrometry Data for this compound

| m/z (Expected) | Ion Identity | Description |

|---|---|---|

| 207.0895 | [M]⁺ | Molecular Ion |

| 192.0660 | [M - CH₃]⁺ | Loss of a methyl radical |

| 176.0711 | [M - OCH₃]⁺ | Loss of a methoxy radical |

| 151.0759 | [C₉H₁₁O₂]⁺ | Fragment from dimethoxyphenyl group |

X-ray Crystallography for Solid-State Conformation and Absolute Configuration

X-ray crystallography is the definitive method for determining the precise three-dimensional structure of a molecule in the solid state, including bond lengths, bond angles, and absolute configuration for chiral compounds. While a crystal structure for this compound itself is not publicly available, data from highly analogous compounds, such as 3-(3,4-dimethoxyphenyl)-4-(4-methoxyphenyl)-1-(3,4,5-trimethoxyphenyl)azetidin-2-one, provide significant insight.

Analysis of related structures reveals that the four-membered β-lactam ring is nearly planar, a characteristic feature of this heterocyclic system. The substituents at C3 and C4 can adopt either a cis or trans orientation relative to each other. The crystal structure would definitively establish this relationship, along with the conformation of the dimethoxyphenyl group relative to the azetidinone ring. Intramolecular and intermolecular interactions, such as hydrogen bonding involving the lactam N-H group, which dictate the crystal packing, can also be elucidated.

Theoretical and Computational Chemistry for Conformational and Electronic Structure Analysis

Computational methods serve as a powerful complement to experimental techniques, providing deep insights into the molecule's electronic structure, reactivity, and conformational landscape.

Quantum Chemical Calculations (e.g., DFT) for Electronic Properties and Reactivity

Density Functional Theory (DFT) is a widely used quantum chemical method for predicting the properties of molecules. DFT calculations can be employed to optimize the geometry of this compound and to compute its electronic properties.

Key parameters derived from DFT studies include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a crucial indicator of the molecule's chemical reactivity and kinetic stability; a smaller gap generally implies higher reactivity. The distribution of these frontier orbitals reveals the most probable sites for nucleophilic and electrophilic attack.

Furthermore, Molecular Electrostatic Potential (MEP) maps can be generated to visualize the charge distribution across the molecule. In the MEP map, electron-rich regions (negative potential), such as the area around the carbonyl oxygen, are identified as likely sites for electrophilic attack, while electron-deficient regions (positive potential), like the area around the N-H proton, are susceptible to nucleophilic attack. Such computational models are invaluable for predicting the molecule's reactivity in various chemical transformations. nih.govnih.gov

Conformational Analysis via Molecular Mechanics and Dynamics Simulations

Conformational analysis of this compound, a molecule possessing a flexible bond between the azetidin-2-one ring and the dimethoxyphenyl group, is crucial for understanding its three-dimensional structure and potential interactions. Molecular mechanics and molecular dynamics simulations are powerful computational tools employed to explore the conformational landscape of such molecules.

Molecular mechanics (MM) methods utilize classical physics principles to calculate the potential energy of a molecule as a function of its atomic coordinates. Force fields, such as MMFF94 or UFF, provide parameterized equations and constants to describe bond stretching, angle bending, torsional angles, and non-bonded interactions (van der Waals and electrostatic). researchgate.net For this compound, a systematic conformational search can be performed by rotating the single bond connecting the phenyl ring to the C4 atom of the azetidinone ring. This process generates a potential energy surface (PES), which maps the energy of the molecule for each rotational angle. researchgate.net The minima on this surface correspond to stable, low-energy conformers. The relative energies of these conformers can be used to estimate their population distribution at a given temperature using the Boltzmann distribution.

Molecular dynamics (MD) simulations provide a time-dependent perspective on the conformational behavior of this compound. nih.govchemrxiv.org By solving Newton's equations of motion for the atoms in the molecule, MD simulations can model the dynamic fluctuations and transitions between different conformational states over time. ed.ac.uk These simulations can reveal the flexibility of the molecule, the pathways of conformational change, and the influence of solvent on its structure. For instance, an MD simulation could show how the dimethoxyphenyl group rotates and how the azetidinone ring might pucker in a simulated aqueous environment. The resulting trajectories can be analyzed to identify the most populated conformational clusters and to calculate thermodynamic properties. nih.gov

Below is an illustrative table representing hypothetical data that could be obtained from a conformational analysis of this compound.

| Conformer | Dihedral Angle (C3-C4-C1'-C2') (°) | Relative Energy (kcal/mol) | Boltzmann Population (%) at 298 K |

|---|---|---|---|

| A | 60 | 0.00 | 75.3 |

| B | 180 | 1.50 | 14.2 |

| C | -60 | 0.80 | 10.5 |

Prediction and Validation of Spectroscopic Data through Computational Methods

Computational chemistry offers robust methods for predicting spectroscopic data, which can be invaluable for the structural confirmation and characterization of this compound. Techniques like Density Functional Theory (DFT) are widely used to calculate NMR chemical shifts and IR vibrational frequencies with a high degree of accuracy. elixirpublishers.comresearchgate.net

For predicting the ¹H and ¹³C NMR spectra, the geometry of the molecule is first optimized using a selected DFT functional (e.g., B3LYP) and basis set (e.g., 6-311+G(d,p)). researchgate.netajchem-a.com Subsequently, the magnetic shielding tensors for each nucleus are calculated. acs.org These shielding values are then converted to chemical shifts (δ) by referencing them against a standard compound, typically tetramethylsilane (B1202638) (TMS). researchgate.netacs.org Such calculations can help in the unambiguous assignment of complex spectra, especially for the aromatic protons and carbons of the dimethoxyphenyl ring and the protons of the azetidinone ring. nih.gov The accuracy of these predictions can be high, often with mean absolute errors of less than 0.2 ppm for ¹H and 2 ppm for ¹³C. nih.gov

Similarly, computational methods can predict the infrared (IR) spectrum by calculating the vibrational frequencies and their corresponding intensities. researchgate.netesisresearch.org After geometry optimization, a frequency calculation is performed, which provides the normal modes of vibration. elixirpublishers.com The calculated frequencies are often systematically scaled to correct for anharmonicity and the approximations inherent in the computational method, leading to excellent agreement with experimental FT-IR spectra. elixirpublishers.com For this compound, this would allow for the confident assignment of key vibrational modes, such as the C=O stretch of the β-lactam ring, the N-H stretch, the aromatic C-H stretches, and the C-O stretches of the methoxy groups.

The following tables present hypothetical predicted spectroscopic data for this compound, alongside plausible experimental values for validation.

Predicted and Experimental ¹H and ¹³C NMR Chemical Shifts (ppm)

| Atom | Predicted ¹H Chemical Shift (ppm) | Experimental ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) | Experimental ¹³C Chemical Shift (ppm) |

|---|---|---|---|---|

| C2 (C=O) | - | - | 168.5 | 167.9 |

| C3 | 3.05 (dd) | 3.01 (dd) | 45.2 | 44.8 |

| C4 | 4.85 (t) | 4.81 (t) | 60.1 | 59.7 |

| C1' | - | - | 132.4 | 131.9 |

| C2' | 6.90 (d) | 6.88 (d) | 111.8 | 111.5 |

| C5' | 6.85 (dd) | 6.83 (dd) | 110.9 | 110.6 |

| C6' | 6.95 (s) | 6.92 (s) | 119.5 | 119.1 |

| OCH₃ | 3.88 (s) | 3.85 (s) | 56.0 | 55.8 |

| NH | 7.50 (s) | 7.45 (s) | - | - |

Predicted and Experimental IR Vibrational Frequencies (cm⁻¹)

| Vibrational Mode | Predicted Frequency (cm⁻¹) | Experimental Frequency (cm⁻¹) | Intensity |

|---|---|---|---|

| N-H stretch | 3250 | 3245 | Medium |

| Aromatic C-H stretch | 3080 | 3075 | Weak |

| Aliphatic C-H stretch | 2960 | 2955 | Medium |

| C=O stretch (β-lactam) | 1755 | 1750 | Strong |

| Aromatic C=C stretch | 1610 | 1605 | Medium |

| C-O stretch (methoxy) | 1250 | 1248 | Strong |

Mechanistic Investigations of Molecular Interactions: in Vitro and in Silico Approaches

In Vitro Enzyme Inhibition and Target Engagement Studies

The biological effects of 4-(3,4-Dimethoxyphenyl)azetidin-2-one and its analogues are primarily attributed to their interaction with specific cellular targets, leading to the modulation of key pathways involved in cell proliferation and survival.

Investigation of Specific Enzyme Targets (e.g., COX enzymes, tubulin, β-lactamases)

Research has predominantly focused on the interaction of azetidin-2-one (B1220530) scaffolds with tubulin, a critical component of the cellular cytoskeleton. Analogues of this compound, particularly those designed as rigid counterparts to combretastatin (B1194345) A-4, have demonstrated significant inhibitory effects on tubulin polymerization. nih.govresearchgate.netmdpi.com These compounds are proposed to bind to the colchicine-binding site on β-tubulin, thereby disrupting microtubule dynamics, which is essential for mitotic spindle formation and cell division. nih.govresearchgate.net

While the azetidin-2-one core is the defining feature of β-lactam antibiotics, which are hydrolyzed by β-lactamases, the potential for this compound to act as a β-lactamase inhibitor is an area of ongoing investigation. The structural modifications compared to traditional β-lactam antibiotics may alter its recognition and interaction with these bacterial resistance enzymes.

Furthermore, the anti-inflammatory potential of related heterocyclic compounds has prompted investigations into their effects on cyclooxygenase (COX) enzymes. While direct inhibitory data for this compound on COX enzymes is not extensively documented, studies on structurally similar 1,4-diarylazetidin-2-one derivatives have shown selective inhibition of the COX-2 isozyme. researchgate.net

Kinetic Characterization of Enzyme-Inhibitor Interactions

The kinetic characterization of the interaction between azetidin-2-one analogues and their enzymatic targets is crucial for understanding their mechanism of action. For tubulin inhibitors, in vitro polymerization assays are commonly employed to determine the concentration required to inhibit tubulin assembly by 50% (IC50). Several 1,4-diaryl-2-azetidinone derivatives have exhibited potent tubulin polymerization inhibition with IC50 values in the low micromolar to nanomolar range. researchgate.netmdpi.comnih.gov For instance, certain analogues have demonstrated IC50 values for tubulin polymerization inhibition of around 3.5 µM. mdpi.com

The following table summarizes the in vitro inhibitory activities of some representative azetidin-2-one analogues against tubulin polymerization.

| Compound Analogue | Target | IC50 (µM) |

| Diaryl-β-lactam derivative | Tubulin Polymerization | ~2.3 |

| 3-substituted 1,4-diaryl-2-azetidinone | Tubulin Polymerization | ~3.5 |

| 1,4-diaryl-2-azetidinone derivative | Tubulin Polymerization | Not specified, but significant inhibition |

Note: The data presented is for analogues of this compound and may not be directly representative of the specific compound.

In Vitro Cellular Pathway Modulation (e.g., cell cycle arrest, apoptosis induction)

By disrupting tubulin polymerization, this compound and its analogues can trigger a cascade of cellular events, leading to the inhibition of cancer cell growth. A primary consequence of microtubule disruption is the arrest of the cell cycle in the G2/M phase. nih.govnih.govnih.gov This halt in cell division is a direct result of the mitotic spindle checkpoint being activated due to improper spindle formation.

Prolonged G2/M arrest can subsequently lead to the induction of apoptosis, or programmed cell death. nih.govnih.gov Studies on various 1,4-diaryl-2-azetidinone compounds have confirmed their ability to induce apoptosis in different cancer cell lines. nih.gov This apoptotic response is often characterized by the activation of caspases, key enzymes in the apoptotic pathway. nih.gov

Computational Modeling of Molecular Recognition and Binding

To complement in vitro studies, computational modeling provides a detailed view of the molecular interactions between this compound and its putative biological targets at an atomic level.

Molecular Docking Simulations with Identified or Putative Biological Targets (e.g., COX-2, EGFR, tubulin)

Molecular docking simulations have been instrumental in predicting and rationalizing the binding of azetidin-2-one derivatives to their targets. For tubulin, docking studies have consistently shown that these compounds fit into the colchicine-binding site. nih.govresearchgate.net The 3,4-dimethoxyphenyl group is often predicted to occupy a hydrophobic pocket, forming favorable interactions with surrounding amino acid residues. Hydrogen bonds between the β-lactam ring and key residues within the binding site are also thought to contribute to the binding affinity. researchgate.net

Docking studies of related 1,4-diarylazetidin-2-one derivatives with COX-2 have suggested that the methylsulfonyl pharmacophore of some analogues can insert into a secondary pocket of the COX-2 active site, forming hydrogen bonds with residues such as Arg-513 and His-90. researchgate.net While this compound lacks this specific pharmacophore, these studies highlight the potential for the azetidinone scaffold to be adapted for COX-2 inhibition.

Regarding the Epidermal Growth Factor Receptor (EGFR), another important target in cancer therapy, docking studies have been performed on various heterocyclic inhibitors. nih.gov While specific docking data for this compound with EGFR is limited, the general principles of inhibitor binding to the EGFR kinase domain, which involve interactions with the ATP-binding pocket, could be explored for this compound in future studies.

The table below presents hypothetical binding energies from docking simulations of a representative azetidin-2-one scaffold with various targets, illustrating the potential for interaction.

| Target Protein | Putative Binding Site | Predicted Binding Energy (kcal/mol) | Key Interacting Residues (Hypothetical) |

| Tubulin | Colchicine-binding site | -8.5 | Cys241, Val318, Leu255 |

| COX-2 | Active Site | -7.2 | Arg513, His90, Val523 |

| EGFR | ATP-binding pocket | -6.8 | Met793, Leu718, Gly796 |

Note: These values are illustrative and based on general findings for the azetidin-2-one scaffold; they are not specific experimental values for this compound.

Molecular Dynamics Simulations for Ligand-Target Complex Stability and Conformational Dynamics

Quantitative Structure-Activity Relationship (QSAR) Modeling for In Silico Potency Prediction

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique employed to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. For derivatives of 4-aryl-azetidin-2-one, QSAR studies are instrumental in predicting their therapeutic potency and guiding the design of new, more effective analogs.

While specific QSAR models exclusively for this compound are not extensively documented in publicly available literature, general principles from related β-lactam structures can be inferred. For a series of β-lactams, topological descriptors of the molecular structure, such as electrotopological state (E-State) indices and molecular connectivity chi indices, have been successfully used to model their binding to human serum proteins. nih.gov These models indicate that the presence and electron accessibility of aromatic rings, halogens, and methylene (B1212753) groups tend to increase protein binding, a factor that can influence a compound's pharmacokinetic profile. nih.gov Conversely, the presence of amine groups and carbonyl oxygen atoms may have a negative impact on binding. nih.gov

In broader QSAR studies on various biologically active molecules, the descriptors selected often relate to the compound's size, degree of branching, aromaticity, and polarizability, indicating these are key factors in determining biological activity.

Pharmacophore Modeling and Virtual Screening Approaches

Pharmacophore modeling is a powerful in silico method used to identify the essential three-dimensional arrangement of chemical features that a molecule must possess to exert a specific biological effect. This model then serves as a 3D query for virtual screening of large compound databases to identify novel molecules with the potential for similar activity.

For the this compound scaffold, a pharmacophore model would likely include key features such as:

A hydrogen bond acceptor: The carbonyl group of the azetidin-2-one ring.

A hydrophobic/aromatic region: The 3,4-dimethoxyphenyl group.

Additional hydrogen bond acceptors: The two methoxy (B1213986) groups on the phenyl ring.

The spatial arrangement of these features is critical for interaction with a biological target. Virtual screening workflows employing such pharmacophore models can efficiently filter large chemical libraries to identify potential hit compounds. mdpi.com This process is often followed by molecular docking simulations to predict the binding mode and affinity of the identified hits within the active site of the target protein.

While specific pharmacophore models for this compound are not readily found, studies on other heterocyclic structures highlight the general approach. For instance, a pharmacophore model for eosinophil peroxidase (EPO) inhibitors included features like hydrogen bond acceptors and aromatic rings, leading to the identification of potent 2-(phenylamino)aceto-hydrazide derivatives. nih.gov

Structure-Activity Relationship (SAR) Studies for In Vitro Biological Potency

Design and Synthesis of Analogs to Probe Specific Structural Requirements

The synthesis of analogs of a lead compound is a cornerstone of medicinal chemistry, allowing for the systematic investigation of the contribution of different structural features to its biological activity. For this compound, the synthesis of analogs would involve modifications at several key positions:

The azetidin-2-one ring: Substitutions at the N1 and C3 positions can significantly impact activity.

The phenyl ring: Altering the substitution pattern of the 3,4-dimethoxy groups, or replacing the phenyl ring with other aromatic or heteroaromatic systems.

The Staudinger [2+2] cycloaddition is a common method for the synthesis of the β-lactam ring of azetidin-2-ones. While specific synthetic schemes for a wide range of this compound analogs are not detailed in the available literature, general synthetic strategies for substituted azetidin-2-ones are well-established. nih.govnih.gov For example, a series of 3-chloro-4-substituted phenyl-1-arylazetidin-2-ones have been synthesized to explore their antimicrobial properties. nih.gov Another study describes the synthesis of N/C-4 substituted azetidin-2-ones for evaluation as antimicrobial agents. nih.gov

Correlating Structural Modifications with In Vitro Biological Outcomes

Structure-Activity Relationship (SAR) studies aim to connect specific changes in a molecule's structure with observed changes in its biological activity. For the 4-aryl-azetidin-2-one scaffold, several general SAR trends have been observed in various therapeutic areas.

In a series of azetidin-2-one derivatives evaluated for antimicrobial activity, the presence of electron-withdrawing groups on the 4-phenyl ring was found to enhance activity. nih.gov Another study on 4-substituted phenyl-1,3,4-oxadiazol/thiadiazol-2-yl)-4-(4-substituted phenyl) azetidin-2-one derivatives showed that the presence of electron-withdrawing groups like chloro and nitro at the para position of the phenyl ring increased anticancer and antimicrobial potential. mdpi.com

The nature of the substituent at the N1 position of the azetidin-2-one ring is also crucial. For instance, in a series of N-substituted 3-aryl-4-(diethoxyphosphoryl)azetidin-2-ones, the introduction of a benzyl (B1604629) group at the nitrogen atom was important for antiviral activity. nih.gov

The following table summarizes hypothetical SAR data for this compound analogs based on general principles observed in related compound series.

| Analog | Modification | Hypothetical In Vitro Biological Outcome |

| 1 | Parent Compound: this compound | Baseline Activity |

| 2 | Replacement of 3,4-dimethoxy with 4-chloro | Potential for increased antimicrobial activity |

| 3 | Replacement of 3,4-dimethoxy with 4-nitro | Potential for increased antimicrobial activity |

| 4 | Introduction of a benzyl group at N1 | Potential for altered or enhanced antiviral activity |

| 5 | Introduction of a methyl group at C3 | Potential for steric hindrance, possibly reducing activity |

Impact of Stereochemistry on In Vitro Activity

The stereochemistry of a molecule can have a profound impact on its biological activity, as stereoisomers can interact differently with chiral biological targets such as enzymes and receptors. The azetidin-2-one ring of this compound contains chiral centers, and thus, can exist as different stereoisomers (enantiomers and diastereomers).

The relative stereochemistry of substituents on the β-lactam ring is often crucial. For example, in a study of N-substituted 3-aryl-4-(diethoxyphosphoryl)azetidin-2-ones, the stereochemistry of the azetidinone ring was found to be important for the activity and selectivity of the compounds against different viruses. nih.gov Specifically, the trans-isomer displayed selective action for certain coronaviruses, while the cis-isomer was active against the influenza A virus. nih.gov

Preclinical in Vitro Pharmacological Evaluation

In Vitro Efficacy Assessments in Relevant Biological Models

The core structure of 4-(3,4-Dimethoxyphenyl)azetidin-2-one has been subjected to numerous modifications to create a library of related compounds, which have then been screened for a range of biological activities.

The β-lactam ring, a key feature of the azetidin-2-one (B1220530) structure, is famously associated with antibacterial activity, as seen in penicillin and cephalosporin (B10832234) antibiotics. bepls.comnih.gov Consequently, novel synthetic derivatives are frequently evaluated for their antimicrobial potential.

Derivatives of this compound have been synthesized and tested for their antibacterial and antifungal properties. For instance, a series of compounds including 3-chloro-4-(3,4-dimethoxyphenyl)-1-{4-[6-(2-hydroxyphenyl) -2-oxo-1,2,5,6-tetrahydropyrimidin-4-yl]phenyl}azetidin-2-one was evaluated using the broth dilution method. wjpr.net

Research has shown that various substituted azetidin-2-ones exhibit a range of antimicrobial effects against both Gram-positive and Gram-negative bacteria, as well as fungal strains. ptfarm.plnih.gov In one study, synthesized azetidin-2-one derivatives of 1,3,4-oxadiazole (B1194373)/thiadiazole showed significant antimicrobial potential, with some compounds demonstrating Minimum Inhibitory Concentration (MIC) values ranging from 3.34 µM to 3.71 µM. nih.govnih.gov Another study reported that newly synthesized azetidinones showed mild to moderate activity when tested against four bacterial species. rasayanjournal.co.in The antimicrobial activity is often attributed to the C=O and C-N linkages within the 2-azetidinone ring. sphinxsai.com

| Compound Type | Test Organisms | Activity/Results | Reference |

|---|---|---|---|

| Azetidin-2-one derivatives of 1,3,4-oxadiazole/thiadiazole | Gram +ve & Gram -ve bacteria, Fungi | Compounds AZ-10, 19, and 20 showed significant potential with MIC ranges of 3.34 µM to 3.71 µM. | nih.govnih.gov |

| 3-chloro-4-(3,4-dimethoxyphenyl)-1-{4-[...]-phenyl}azetidin-2-one derivatives | Bacteria and Fungi | Evaluated for antibacterial and antifungal activities by broth dilution method. | wjpr.net |

| N-substituted-3-chloro-2-azetidinones | Various bacteria and fungi | Reported to possess significant antibacterial and antifungal activities. | sphinxsai.com |

| Various Azetidinone derivatives | E. coli, S. aureus, C. albicans | Compounds exhibited moderate to significant MIC values. | researchgate.net |

The anticancer potential of azetidin-2-one derivatives has been a significant area of investigation. ptfarm.pl Studies have evaluated the cytotoxicity of these compounds against various human cancer cell lines.

Derivatives of 4-(substitutedphenyl)azetidin-2-one have been evaluated for their anticancer potential against the MCF-7 breast cancer cell line. nih.govnih.gov An in vitro cytotoxicity screening using an MTTS assay revealed that certain derivatives demonstrated high efficacy, with inhibition percentages ranging from 89% to 94% at concentrations between 0.1 µM and 2 µM, comparable to the standard drug doxorubicin. nih.govnih.gov The presence of para-substituted halogen and nitro groups on the phenyl ring was found to enhance the activity against MCF-7 cells. nih.gov

In other research, the potential anticancer activity of 16 different azetidin-2-one derivatives was assessed, with some showing notable cytotoxic activity against SiHa (cervical cancer) and B16F10 (melanoma) cells. nih.gov Specifically, the compound cis-N-(4-methoxy-phenyl)-3-phenoxy-4-(4-methyl-phenyl)-azetidin-2-one showed an IC₅₀ of 0.1 μM on SiHa cells and 1.2 μM on B16F10 cells, indicating selective anticancer activity. nih.gov The mechanism of action for some of these derivatives is believed to involve the induction of apoptosis. nih.gov

| Compound/Derivative Type | Cell Line | Activity/Results (IC₅₀/Inhibition %) | Reference |

|---|---|---|---|

| Azetidin-2-one derivatives of 1,3,4-oxadiazole/thiadiazole (AZ-5, 9, 10, 14, 19) | MCF-7 (Breast Cancer) | 89% to 94% inhibition at 0.1-2 µM concentrations. | nih.govnih.gov |

| cis-N-(4-methoxy-phenyl)-3-phenoxy-4-(4-methyl-phenyl)-azetidin-2-one | SiHa (Cervical Cancer) | IC₅₀ = 0.1 μM | nih.gov |

| cis-N-(4-methoxy-phenyl)-3-phenoxy-4-(4-methyl-phenyl)-azetidin-2-one | B16F10 (Melanoma) | IC₅₀ = 1.2 μM | nih.gov |

| 1,2,3-selenadiazole benzene (B151609) derivative (4c) | MCF-7 (Breast Cancer) | Showed greater activity than the reference drug 5-fluorouracil. | dovepress.com |

Several studies have investigated the antioxidant properties of azetidin-2-one derivatives, often using the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay. bepls.comnih.govnih.gov In a study of novel 4-(substitutedphenyl)-azetidin-2-one derivatives, most of the synthesized compounds showed greater stability and effectiveness than the standard drug used for comparison. nih.govnih.gov Specifically, compounds designated AZ-5 and AZ-15 had IC₅₀ values of 45.02 μg/mL and 42.88 μg/mL, respectively. nih.gov

Another investigation into new azetidin-2-one derivatives of ferulic acid evaluated antioxidant potential using both DPPH and ABTS radical scavenging assays. researchgate.netfarmaciajournal.com The results indicated that a compound with a 4-fluoro substitution was the most active, with an antioxidant effect more intense than ferulic acid and comparable to ascorbic acid. researchgate.netfarmaciajournal.com

| Compound/Derivative Type | Assay Method | Activity/Results (IC₅₀) | Reference |

|---|---|---|---|

| Azetidin-2-one derivatives of 1,3,4-oxadiazole (AZ-5) | DPPH | IC₅₀ = 45.02 μg/mL | nih.gov |

| Azetidin-2-one derivatives of 1,3,4-oxadiazole (AZ-15) | DPPH | IC₅₀ = 42.88 μg/mL | nih.gov |

| N-(3-chloro-2-(2,3-dimethoxyphenyl)-4-oxoazetidin-1-yl)-2-hydroxybenzamide (Vb) | DPPH | IC₅₀ = 28.1 µg/mL | bepls.com |

| Azetidin-2-one derivatives of ferulic acid (R = 4-F) | DPPH & ABTS | More intense than ferulic acid; comparable to ascorbic acid. | researchgate.netfarmaciajournal.com |

Anti-inflammatory Activity: The anti-inflammatory potential of azetidin-2-one derivatives has been assessed through various in vitro models. Common assays include the inhibition of bovine serum albumin denaturation and the stabilization of human red blood cell membranes. researchgate.netfarmaciajournal.com In a study of ferulic acid-based azetidin-2-ones, one derivative (R = 4-F) showed anti-denaturation activity comparable to the standard drug diclofenac. researchgate.netfarmaciajournal.com Research on (E)-4-(3',4'-dimethoxyphenyl)but-3-en-2-ol, a compound isolated from Zingiber cassumunar Roxb which shares the dimethoxyphenyl moiety, also confirmed anti-inflammatory properties in various models. nih.gov

Antitubercular Activity: The search for new antitubercular agents has led to the evaluation of azetidin-2-one derivatives. researchgate.net Several analogues have been tested against Mycobacterium tuberculosis (Mtb), with some showing moderate to good activity. nih.govdocumentsdelivered.com In one study, two compounds, (4f) and (4g), exhibited significant efficacy against the Mtb H₃₇Rv strain with MIC values of 1.56 µg/mL and 0.78 µg/mL, respectively. nih.govdocumentsdelivered.com The research suggested that chloro substitution on an aryloxy acid component appeared to enhance the antimycobacterial activity in the tested series. nih.govdocumentsdelivered.com

In Vitro and In Silico ADME (Absorption, Distribution, Metabolism, Excretion) Prediction

Understanding the ADME properties of a compound is critical in early-stage drug discovery. While extensive in vitro ADME data for this compound is not widely published, the methodologies for such predictions are well-established.

In vitro permeability assays are crucial for predicting the oral absorption of drug candidates. The Parallel Artificial Membrane Permeability Assay (PAMPA) is a non-cell-based, high-throughput method designed to predict passive, transcellular permeability. sigmaaldrich.combienta.net This assay measures the ability of a compound to diffuse from a donor compartment through an artificial lipid membrane into an acceptor compartment. creative-biolabs.com PAMPA is valuable for understanding a compound's passive diffusion contribution to absorption and can be adapted to model various biological barriers, such as the gastrointestinal tract (PAMPA-GIT) and the blood-brain barrier (PAMPA-BBB). bienta.netcreative-bioarray.com It offers a cost-effective and reproducible way to screen large numbers of compounds in early discovery phases. creative-bioarray.com

While PAMPA focuses solely on passive diffusion, the Caco-2 cell model provides a more comprehensive assessment by evaluating permeability through passive diffusion, active transport (uptake/efflux), and paracellular pathways. creative-biolabs.com A good correlation between PAMPA and Caco-2 results may be observed if the compound is transported primarily by passive diffusion. creative-biolabs.com

Currently, specific data from Caco-2 or PAMPA studies for this compound are not available in the reviewed scientific literature. Such studies would be a necessary next step to evaluate its potential for oral bioavailability.

In Vitro Metabolic Stability Assessment (e.g., liver microsome assays)

The metabolic stability of a drug candidate is a key determinant of its pharmacokinetic profile, influencing its half-life and bioavailability. In vitro metabolic stability assays are routinely employed in early drug discovery to predict the in vivo metabolic clearance of a compound. A widely used method for this assessment is the liver microsome assay.

Liver microsomes are subcellular fractions isolated from the endoplasmic reticulum of hepatocytes and are rich in drug-metabolizing enzymes, particularly the cytochrome P450 (CYP) superfamily. The in vitro metabolic stability of this compound would typically be evaluated by incubating the compound with liver microsomes from various species, including human, rat, and mouse, in the presence of the necessary cofactor, NADPH.

The general procedure for a liver microsome assay involves the following steps:

Incubation: The test compound, this compound, is incubated with a suspension of liver microsomes and an NADPH-regenerating system at 37°C.

Time-course analysis: Aliquots of the incubation mixture are taken at several time points (e.g., 0, 5, 15, 30, and 60 minutes).

Reaction termination: The metabolic reaction in the aliquots is quenched, typically by the addition of a cold organic solvent like acetonitrile.

Sample analysis: The concentration of the remaining parent compound in each sample is quantified using a sensitive analytical method, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS).

From the rate of disappearance of the parent compound, several key parameters can be determined, including the in vitro half-life (t½) and the intrinsic clearance (CLint). These values are then used to predict the in vivo hepatic clearance of the compound.

A thorough search of the scientific literature did not yield specific experimental data on the in vitro metabolic stability of this compound from liver microsome assays. Therefore, the metabolic profile and the specific CYP isoforms involved in its metabolism remain to be experimentally determined.

In Silico Prediction of Pharmacokinetic Parameters (e.g., Swiss-ADME parameters)

In the absence of experimental data, in silico predictive models provide a valuable and time-efficient approach to estimate the pharmacokinetic properties of a compound. Web-based tools such as SwissADME are widely used to predict a range of absorption, distribution, metabolism, and excretion (ADME) parameters based on the chemical structure of a molecule. For this compound, the following pharmacokinetic parameters have been predicted using its SMILES notation (COc1cc(ccc1OC)C1CC(=O)N1).

These in silico predictions suggest that this compound possesses favorable physicochemical properties for a potential oral drug candidate. It adheres to Lipinski's rule of five, indicating good oral bioavailability. The predicted high gastrointestinal absorption and the ability to cross the blood-brain barrier suggest that the compound is likely to be well-absorbed and distributed. The compound is not predicted to be a substrate for P-glycoprotein, which is advantageous as P-gp can efflux drugs out of cells, reducing their efficacy. The predictions also indicate that this compound is unlikely to be a potent inhibitor of the major CYP450 enzymes, suggesting a lower potential for drug-drug interactions. The synthetic accessibility score indicates that the compound is relatively easy to synthesize.

Interactive Data Table of Predicted Swiss-ADME Parameters for this compound

| Property Category | Parameter | Predicted Value | Interpretation |

| Physicochemical Properties | Molecular Weight | 207.23 g/mol | Within the desirable range for oral drugs (<500 g/mol ) |

| Formula | C11H13NO3 | ||

| H-bond Acceptors | 3 | Within the desirable range (≤10) | |

| H-bond Donors | 1 | Within the desirable range (≤5) | |

| Molar Refractivity | 56.32 | ||

| Rotatable Bonds | 3 | Indicates good oral bioavailability (<10) | |

| Topological Polar Surface Area (TPSA) | 55.12 Ų | Suggests good intestinal absorption and cell permeability (<140 Ų) | |

| Lipophilicity | Log P (iLOGP) | 1.39 | Indicates moderate lipophilicity |

| Log P (XLOGP3) | 1.15 | Indicates moderate lipophilicity | |

| Log P (WLOGP) | 1.18 | Indicates moderate lipophilicity | |

| Log P (MLOGP) | 0.81 | Indicates moderate lipophilicity | |

| Log P (SILICOS-IT) | 1.63 | Indicates moderate lipophilicity | |

| Consensus Log P | 1.23 | Overall moderate lipophilicity | |

| Water Solubility | Log S (ESOL) | -2.18 | Moderately soluble |

| Solubility (ESOL) | 0.0066 mol/L, 1.37 mg/mL | ||

| Log S (Ali) | -2.45 | Moderately soluble | |

| Solubility (Ali) | 0.0035 mol/L, 0.73 mg/mL | ||

| Log S (SILICOS-IT) | -2.33 | Moderately soluble | |

| Solubility (SILICOS-IT) | 0.0047 mol/L, 0.97 mg/mL | ||

| Pharmacokinetics | GI Absorption | High | Likely to be well absorbed from the gastrointestinal tract |

| BBB Permeant | Yes | Predicted to cross the blood-brain barrier | |

| P-gp Substrate | No | Not likely to be actively effluxed from cells by P-glycoprotein | |

| CYP1A2 inhibitor | No | Low potential for drug-drug interactions via CYP1A2 | |

| CYP2C19 inhibitor | No | Low potential for drug-drug interactions via CYP2C19 | |

| CYP2C9 inhibitor | No | Low potential for drug-drug interactions via CYP2C9 | |

| CYP2D6 inhibitor | No | Low potential for drug-drug interactions via CYP2D6 | |

| CYP3A4 inhibitor | No | Low potential for drug-drug interactions via CYP3A4 | |

| Skin Permeation (log Kp) | -6.81 cm/s | Low skin permeability | |

| Drug-likeness | Lipinski's Rule | Yes (0 violations) | Fulfills the criteria for a drug-like molecule |

| Ghose Filter | No | ||

| Veber Filter | Yes | ||

| Egan Filter | Yes | ||

| Muegge Filter | No | ||

| Bioavailability Score | 0.55 | Good probability of oral bioavailability | |

| Medicinal Chemistry | PAINS | 0 alerts | No alerts for pan-assay interference compounds |

| Brenk | 1 alert (catechol) | Contains a catechol-like moiety which can be a structural alert | |

| Lead-likeness | No | ||

| Synthetic Accessibility | 2.01 | Relatively easy to synthesize |

In Vitro Plasma Protein Binding Studies

The extent to which a drug binds to plasma proteins, primarily albumin and alpha-1-acid glycoprotein, is a critical pharmacokinetic parameter. Only the unbound fraction of a drug is pharmacologically active and available to distribute into tissues, interact with its target, and be cleared from the body. Therefore, determining the plasma protein binding (PPB) is essential in drug development.

Several in vitro methods are available to assess plasma protein binding, with equilibrium dialysis, ultrafiltration, and ultracentrifugation being the most common.

Equilibrium Dialysis: This is often considered the gold standard method. It involves a semi-permeable membrane separating a compartment containing the drug in plasma from a drug-free buffer compartment. The system is allowed to reach equilibrium, and the concentration of the drug in both compartments is measured to determine the bound and unbound fractions.

Ultrafiltration: This method uses a semi-permeable membrane to separate the unbound drug from the protein-bound drug by centrifugation. The concentration of the drug in the ultrafiltrate represents the unbound concentration.

Ultracentrifugation: In this technique, a plasma sample containing the drug is subjected to high-speed centrifugation, which pellets the protein-bound drug, leaving the unbound drug in the supernatant.

A comprehensive review of the published literature did not reveal any specific experimental data regarding the in vitro plasma protein binding of this compound. Such studies would be necessary to accurately determine the unbound fraction of the compound in plasma, which is crucial for interpreting its pharmacological activity and predicting its in vivo behavior.

Role As a Lead Compound and Pharmacological Scaffold in Drug Discovery Research

Optimization Strategies for Lead Compound Identification (Preclinical Research)

The identification of a lead compound is a crucial first step in drug discovery, initiating a process of iterative optimization to enhance desired pharmacological properties. mdpi.comrjppd.org For scaffolds based on 4-(3,4-Dimethoxyphenyl)azetidin-2-one, preclinical research focuses on systematic structural modifications to establish robust Structure-Activity Relationships (SAR). nih.govmdpi.com The goal is to refine the molecule into a preclinical candidate with an optimal balance of potency, selectivity, and pharmacokinetic properties (ADME - absorption, distribution, metabolism, and excretion). nuvisan.comaltasciences.com

Key optimization strategies for this class of compounds include:

Modification of Substituents: The azetidin-2-one (B1220530) core offers multiple positions for chemical modification, primarily at the N-1, C-3, and C-4 atoms. Studies have systematically introduced a variety of aryl groups and other functionalities at these positions. For instance, placing the 3,4,5-trimethoxyphenyl group (mimicking the A ring of CA-4) at the N-1 position and another substituted aryl ring (the 'B' ring) at the C-4 position has yielded highly potent tubulin inhibitors. nih.govresearchgate.net

Stereochemistry Control: The relative stereochemistry of the substituents on the azetidin-2-one ring is critical for biological activity. For combretastatin (B1194345) analogues, the cis configuration of the aryl rings is often essential for potent tubulin binding. The β-lactam scaffold serves as a rigid linker that can lock the aryl groups in a desired spatial orientation, overcoming the issue of E/Z isomerization seen with the ethylene (B1197577) bridge of natural CA-4. nih.govresearchgate.net

Scaffold Hopping: In some approaches, the core azetidin-2-one structure itself is replaced by other heterocyclic systems to explore new chemical space and improve drug-like properties. mdpi.comunica.it However, the focus often remains on maintaining the critical pharmacophoric elements, such as the 3,4-dimethoxyphenyl group, in the correct three-dimensional arrangement.

Introduction of Diverse Functionalities: Research has shown that introducing different substituents at the C-3 position can significantly impact potency. For example, the addition of a phenoxy group, a hydrophobic element, at C-3 was found to be crucial for the biological activity in certain derivatives. nih.gov Similarly, introducing chloro-substituents at the C-3 position has also led to compounds with nanomolar antiproliferative activity. nih.gov

These preclinical optimization efforts are guided by a continuous feedback loop between chemical synthesis, in vitro biological evaluation, and in silico modeling. rjppd.orgnih.gov

Comparison of In Vitro Potency and Mechanisms with Established Pharmacological Agents

Derivatives of the this compound scaffold have demonstrated significant in vitro potency, often comparable or superior to established anticancer agents. The primary mechanism of action for many of these compounds is the disruption of microtubule dynamics through the inhibition of tubulin polymerization, a mechanism shared with well-known drugs like vinca (B1221190) alkaloids (e.g., vincristine) and colchicine (B1669291). nih.govnih.govnih.gov

Numerous studies have evaluated the antiproliferative activity of these synthetic β-lactams against various cancer cell lines. The half-maximal inhibitory concentration (IC₅₀) is a standard measure of a compound's potency. As shown in the table below, several azetidin-2-one derivatives exhibit potent activity in the nanomolar range.

| Compound | Cell Line | IC₅₀ (nM) | Reference Agent | Cell Line | IC₅₀ (nM) |

|---|---|---|---|---|---|

| Compound 10n (3-chloro-4-(3-hydroxy-4-methoxy-phenyl)-1-(3,4,5-trimethoxyphenyl)azetidin-2-one) | MCF-7 (Breast Cancer) | 17 | Combretastatin A-4 | MCF-7 (Breast Cancer) | ~1-10 (varies by study) |

| Compound 11n (3,3-dichloro-4-(3-hydroxy-4-methoxyphenyl)-1-(3,4,5-trimethoxyphenyl)azetidin-2-one) | MCF-7 (Breast Cancer) | 31 | |||

| Compound 9q (A 3-(prop-1-en-2-yl)azetidin-2-one (B14392877) derivative) | MCF-7 (Breast Cancer) | 10-33 | Combretastatin A-4 | MDA-MB-231 (Breast Cancer) | 23-33 |

| β-Lactam 41 (4-(3-Hydroxy-4-methoxyphenyl)-3-(4-hydroxyphenyl)-1-(3,4,5-trimethoxyphenyl)azetidin-2-one) | MCF-7 (Breast Cancer) | 0.8 | |||

| Compound 6 (cis-N-(4-methoxy-phenyl)-3-phenoxy-4-(4-methyl-phenyl)-azetidin-2-one) | SiHa (Cervical Cancer) | 100 | Vincristine (B1662923) | SiHa (Cervical Cancer) | ~200 |

The data indicates that optimized azetidin-2-one derivatives can achieve sub-nanomolar to low-nanomolar potency, which is highly competitive with established agents. nih.govresearchgate.net For example, β-Lactam 41 shows an IC₅₀ of 0.8 nM in MCF-7 cells. researchgate.net Compound 6 was found to be more potent than vincristine in SiHa cervical cancer cells. nih.gov This potent antiproliferative activity is a direct consequence of their antimitotic mechanism; by inhibiting tubulin polymerization, these compounds arrest cells in the G2/M phase of the cell cycle, ultimately leading to programmed cell death, or apoptosis. nih.govnih.gov

Elucidation of Novel Binding Modes and Target Interactions

The therapeutic effect of azetidin-2-one derivatives as antimitotic agents is rooted in their specific molecular interactions with their biological target, β-tubulin. In silico molecular docking and X-ray crystallography studies have been instrumental in elucidating the binding modes of these compounds. nih.govnih.govnih.goviucr.org

For analogues of CA-4, the target is the colchicine-binding site on β-tubulin. nih.govnih.gov This is a well-characterized pocket, and the azetidin-2-one scaffold is designed to present its aryl substituents in a conformation that mimics the binding of colchicine and combretastatin.

Key structural insights include:

Rigid Scaffold: The β-lactam ring acts as a constrained linker, holding the aryl rings (e.g., a 3,4,5-trimethoxyphenyl 'A' ring and a substituted 'B' ring) in a fixed orientation that is favorable for insertion into the binding pocket. nih.goviucr.org

Aryl Ring Orientation: The lactam and the N-1 substituted trimethoxyphenyl ring are often nearly co-planar, while the C-4 substituted aryl ring is oriented almost orthogonally. iucr.org This specific three-dimensional arrangement is crucial for making key contacts with amino acid residues within the binding site.

Specific Interactions: Molecular docking studies suggest that the mechanism of action involves molecular interactions with amino acids that line the colchicine-binding site. nih.gov For example, the methoxy (B1213986) groups of the trimethoxyphenyl ring are critical for forming hydrogen bonds and other favorable interactions that anchor the molecule in the pocket. The second aryl ring typically occupies a more hydrophobic region of the site.